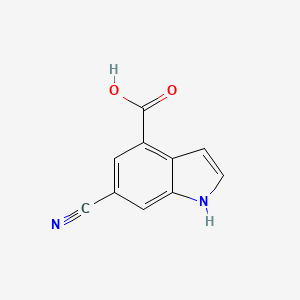

6-cyano-1H-indole-4-carboxylic acid

Beschreibung

6-Cyano-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyano group at the 6th position and a carboxylic acid group at the 4th position of the indole ring

Eigenschaften

Molekularformel |

C10H6N2O2 |

|---|---|

Molekulargewicht |

186.17 g/mol |

IUPAC-Name |

6-cyano-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-3-8(10(13)14)7-1-2-12-9(7)4-6/h1-4,12H,(H,13,14) |

InChI-Schlüssel |

NQRZJJNEZXCSNU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes Overview

The preparation of this compound typically involves multi-step organic synthesis strategies centered around the construction and functionalization of the indole core. The main synthetic approaches include:

Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of phenylhydrazine derivatives with ketones or aldehydes to form the indole ring system. Subsequent functional group transformations introduce the cyano and carboxylic acid substituents at the desired positions.

Formyl Intermediate Condensation: Starting from 3-formyl-indole derivatives, nucleophilic substitution with cyanide sources under acidic conditions (e.g., acetic acid with sodium acetate catalyst) facilitates cyano group introduction. This method allows selective functionalization at the 6th position.

Carboxylation Reactions: The carboxylic acid group at the 4th position can be introduced via oxidation of methyl or aldehyde precursors or by direct carboxylation of the indole ring under controlled conditions.

Detailed Reaction Conditions and Optimization

Reagents and Catalysts: Typical reagents include phenylhydrazine derivatives, ketones/aldehydes, cyanide sources (e.g., sodium cyanide or potassium ferrocyanide), acetic acid as solvent, and sodium acetate as catalyst.

Temperature and Time: Reflux conditions (around 100–120°C) for 3 to 5 hours are common to drive the condensation and substitution reactions to completion.

Stoichiometry: A slight excess of aldehyde to nucleophile (approximately 1.1:1 molar ratio) improves yield by ensuring complete conversion.

Purification: Recrystallization from acetic acid or mixtures of dimethylformamide (DMF) and acetic acid is employed to enhance purity. Chromatographic techniques may be applied for further refinement.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with optimized reaction parameters to maximize yield and purity while minimizing by-products. Process intensification techniques, including continuous flow reactors and automated purification systems, may be utilized. Safety protocols are strictly enforced due to the toxicity of cyanide reagents.

Analytical Characterization of the Compound

To confirm the successful synthesis and purity of this compound, the following analytical methods are standard:

| Technique | Purpose | Notes |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | UV detection at appropriate wavelengths |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of substituents | Identification of cyano and carboxylic acid signals |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS preferred |

| X-ray Diffraction (XRD) | Crystal structure determination | Applicable for crystalline samples |

| Differential Scanning Calorimetry (DSC) | Melting point and thermal properties | Useful for purity and stability analysis |

| Solubility Testing | Determination of solubility in various solvents | Shake-flask method in water, DMSO, ethanol |

Summary Table of Preparation Parameters

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Indole ring formation | Fischer indole synthesis: phenylhydrazine + ketone/aldehyde, acid catalyst, reflux (3-5 h) | Formation of indole core |

| Cyano group introduction | Reaction of 3-formyl-indole with cyanide source, acetic acid, sodium acetate catalyst, reflux | Selective substitution at 6th position |

| Carboxyl group introduction | Oxidation or direct carboxylation at 4th position | Installation of carboxylic acid group |

| Purification | Recrystallization (acetic acid/DMF), chromatography | High purity product |

| Characterization | HPLC, NMR, MS, XRD, DSC | Confirmation of structure and purity |

Research Discoveries and Applications

While direct research articles specifically detailing the synthesis of this compound are limited, the compound’s indole scaffold with cyano and carboxylic acid functionalities is valuable in medicinal chemistry for drug design, serving as intermediates or building blocks for bioactive molecules. The synthetic methods outlined are adapted from well-established indole chemistry and have been optimized over years of research to improve yields and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Cyano-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

6-Cyano-1H-indole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-cyano-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: Another indole derivative with different functional groups.

6-Bromo-1H-indole-4-carboxylic acid: Similar structure with a bromine atom instead of a cyano group.

Uniqueness

6-Cyano-1H-indole-4-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical and biological properties. Its specific functional groups allow for unique interactions with molecular targets, making it valuable for various applications in research and industry .

Q & A

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.